Piperacillin sodium

Vue d'ensemble

Description

Piperacillin sodium is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class. It is known for its efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. This compound is often used in combination with tazobactam, a β-lactamase inhibitor, to enhance its effectiveness against β-lactamase-producing bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperacillin sodium is synthesized through a multi-step process starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with a side chain that includes a ureido group, which enhances its activity against Gram-negative bacteria. The reaction typically involves the use of solvents like dimethylformamide and reagents such as triethylamine .

Industrial Production Methods: Industrial production of this compound involves fermentation followed by chemical synthesis. The fermentation process produces 6-aminopenicillanic acid, which is then chemically modified to produce piperacillin. The final product is purified and converted to its sodium salt form for medical use .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, especially at the β-lactam ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines and thiols.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced forms of the β-lactam ring.

Substitution Products: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Piperacillin sodium is a penicillin beta-lactam antibiotic used to treat a variety of bacterial infections . It is effective against many Gram-negative and Gram-positive aerobic and anaerobic bacteria . this compound is available under the brand name Pipracil and Piperacillin (Douglas) .

Therapeutic Applications

This compound is used to treat systemic and local infections . It is also used for prophylactic purposes in surgery, especially in intra-abdominal, gastrointestinal, urinary tract procedures, vaginal hysterectomies, and caesarean sections . When used for surgery prophylaxis, this compound should be administered 1/2 to 1 hour before the operation . In the case of caesarean sections, it should be administered after clamping the umbilical cord .

This compound is recommended for treating the following infections :

- Severe systemic infections including bacterial septicemia and endocarditis .

- Genitourinary tract infections (both complicated and uncomplicated), including urethritis, cystitis, and pyelonephritis, and acute, uncomplicated infections caused by Neisseria gonorrhoeae .

- Respiratory tract infections (both acute and chronic), including bronchitis, pneumonia, empyema, and lung abscess. It can provide clinical improvement in patients with chronic respiratory infections or cystic fibrosis, but bacterial eradication is not assured .

- Ear, nose, throat, and oral cavity infections .

- Intra-abdominal infections , including biliary tract infections and intra-abdominal abscesses .

- Gynecological and obstetric infections , including endometritis, pelvic abscess and inflammation, salpingitis, and puerperal infections .

- Skin and skin structure infections , including those following infected wounds and burns, surgery, and trauma .

- Bone and joint infections .

It is also effective in treating infections at various sites caused by Streptococcus species, including S. pyogenes and S. pneumoniae . Piperacillin is particularly useful for treating mixed infections and for presumptive therapy before identifying the causative organisms due to its broad spectrum of bactericidal activity against gram-positive and gram-negative aerobic and anaerobic bacteria . In some situations, this compound may be administered as a single drug therapy where two antibiotics might normally be employed .

Combined Therapy

Piperacillin can be used with aminoglycosides, especially in patients with impaired host defenses . In-vitro tests should first be performed to determine additive, synergistic, or antagonistic antibacterial action if this compound is proposed to be administered concomitantly with a cephalosporin .

Based on in-vitro synergism and clinical results, combined therapy with piperacillin and aminoglycoside antibiotics (e.g., amikacin) may be used to treat serious infections caused by organisms such as Klebsiella, indole-positive Proteus, Pseudomonas, and Serratia . Both piperacillin and the respective aminoglycoside should be given at the full therapeutic dose .

Dosage and Administration

This compound should be used at a reduced dosage in adults with severely restricted kidney function .

Adverse Reactions

Adverse reactions of this compound include allergic shock and systemic allergic reactions . The most common symptoms include dyspnea, disturbance of consciousness, and general itching .

Other reported adverse reactions include:

Mécanisme D'action

Piperacillin sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis. The addition of tazobactam inhibits β-lactamase enzymes, protecting piperacillin from degradation and extending its spectrum of activity .

Comparaison Avec Des Composés Similaires

Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.

Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa but less effective against certain Gram-negative bacteria compared to piperacillin.

Mezlocillin: A ureidopenicillin similar to piperacillin but with different pharmacokinetic properties.

Uniqueness of Piperacillin Sodium: this compound is unique due to its broad-spectrum activity, particularly against Pseudomonas aeruginosa, and its enhanced stability against β-lactamase enzymes when combined with tazobactam. This combination makes it a valuable antibiotic for treating severe and resistant bacterial infections .

Activité Biologique

Piperacillin sodium is a semisynthetic beta-lactam antibiotic that exhibits a broad spectrum of antibacterial activity, making it a critical agent in the treatment of various infections. This article delves into its biological activity, pharmacokinetics, and clinical applications, supported by data tables and research findings.

1. Antibacterial Spectrum

This compound is effective against a wide range of microorganisms, including:

- Gram-negative bacilli : Particularly effective against members of the Enterobacteriaceae family, such as Klebsiella and Pseudomonas aeruginosa.

- Gram-positive cocci : Effective against most strains except penicillinase-producing Staphylococcus aureus.

- Anaerobic pathogens : Includes organisms like Clostridium difficile and Bacteroides fragilis.

The following table summarizes the antibacterial activity of this compound against various pathogens:

| Pathogen Type | Example Pathogens | Activity |

|---|---|---|

| Gram-negative bacilli | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Effective |

| Gram-positive cocci | Streptococcus pneumoniae, Enterococcus faecalis | Effective (except resistant strains) |

| Anaerobes | Bacteroides fragilis, Clostridium difficile | Effective |

2. Pharmacokinetics

This compound is administered via intravenous or intramuscular routes, allowing for rapid distribution throughout body fluids and tissues. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed when administered intravenously.

- Distribution : Widely distributed in body fluids; achieves high concentrations in urine.

- Elimination : Primarily excreted through renal mechanisms, with glomerular filtration being the main route.

The typical dosing regimen for adults with serious infections is 3-4 g every 4-6 hours, with a maximum daily dose of 24 g.

3. Clinical Efficacy and Case Studies

This compound has been shown to be effective in treating various infections, including intra-abdominal infections, urinary tract infections, and skin structure infections.

Case Study Overview

A study involving 150 patients with hospital-acquired infections demonstrated that piperacillin-tazobactam (a combination of piperacillin and tazobactam) resulted in a clinical success rate of over 90%. This combination enhances the efficacy of piperacillin against beta-lactamase producing bacteria.

Table: Clinical Outcomes with this compound

| Infection Type | Clinical Success Rate (%) | Notable Pathogens Treated |

|---|---|---|

| Intra-abdominal infections | 85 | Escherichia coli, Bacteroides fragilis |

| Urinary tract infections | 90 | Klebsiella pneumoniae, Proteus mirabilis |

| Skin and soft tissue infections | 88 | Staphylococcus aureus, Streptococcus pyogenes |

4. Pharmacodynamic Profiling

Pharmacodynamic studies indicate that achieving adequate free drug concentrations relative to the minimum inhibitory concentration (MIC) is crucial for effective treatment outcomes. Monte Carlo simulations have shown that administering piperacillin every 4 hours can achieve target attainment rates exceeding 95% for MICs up to 16 mg/L.

5. Conclusion

This compound remains a vital therapeutic agent in the management of serious bacterial infections due to its broad-spectrum activity and favorable pharmacokinetic profile. Ongoing research continues to optimize its use in clinical settings, particularly in combination therapies that enhance its efficacy against resistant strains.

Propriétés

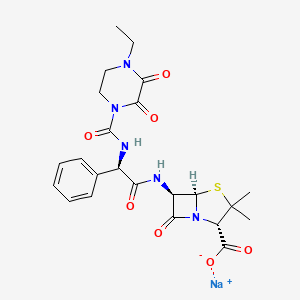

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHGBMCVLDMKU-GXNBUGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59703-84-3 (mono-hydrochloride salt) | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023482 | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Bristol-Myers Squibb], Solid | |

| Record name | Piperacillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.19e-01 g/L | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61477-96-1, 66258-76-2, 59703-84-3 | |

| Record name | Piperacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACILLIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.